molecular formula C12H14O5 B15337011 Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate

Cat. No.: B15337011
M. Wt: 238.24 g/mol
InChI Key: CENNRGKOMIDCFY-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate is an organic compound with a molecular formula of C12H14O5 It is a derivative of phenylpropanoic acid and features two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 2,4-dimethoxybenzoic acid with methyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as ethyl acetate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.

Major Products:

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate.

    Substitution: Formation of 3-(2,4-dihalophenyl)-2-oxopropanoate or 3-(2,4-diaminophenyl)-2-oxopropanoate.

Scientific Research Applications

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate can be compared with other similar compounds such as:

    Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate: This compound has methoxy groups at different positions on the benzene ring, which can affect its reactivity and biological activity.

    Methyl 3-(2,4-dihydroxyphenyl)-2-oxopropanoate:

    Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate: This compound has a hydroxyl group instead of a carbonyl group, which can influence its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carbonyl functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O5/c1-15-9-5-4-8(11(7-9)16-2)6-10(13)12(14)17-3/h4-5,7H,6H2,1-3H3

InChI Key

CENNRGKOMIDCFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C(=O)OC)OC

Origin of Product

United States

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